molecular formula C19H15ClN2O4 B2742037 ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate CAS No. 330157-59-0

ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2742037
CAS No.: 330157-59-0
M. Wt: 370.79
InChI Key: HMMDFCCMDCTTME-PYCFMQQDSA-N
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Description

Ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that belongs to the class of chromenylidene derivatives. This compound is characterized by its unique structure, which includes a chromenylidene core, a carbamoyl group, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenylidene Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromenylidene core.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with a suitable carbamoylating agent, such as carbamoyl chloride, under controlled conditions.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Continuous-flow synthesis techniques can be employed to streamline the process and improve efficiency. These methods often involve the use of automated reactors and precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate: Similar structure but with a pyridinyl group instead of a chloro group.

    Ethyl 4-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}benzoate: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific substituents and the resulting properties, which can influence its interactions and applications in various fields.

Properties

IUPAC Name

ethyl 4-[(3-carbamoyl-6-chlorochromen-2-ylidene)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-2-25-19(24)11-3-6-14(7-4-11)22-18-15(17(21)23)10-12-9-13(20)5-8-16(12)26-18/h3-10H,2H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMDFCCMDCTTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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